2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the imidazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of an imidazole ring.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: A compound with similar substituents but different core structure.
Uniqueness
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups and its imidazole core.
Properties
Molecular Formula |
C11H8ClFN2O2 |
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Molecular Weight |
254.64 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClFN2O2/c1-5-9(11(16)17)15-10(14-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
BNHZSSAMYFXKJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
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